molecular formula C19H18N4O3 B11208661 4-HO-2-Oxo-1-PR-N'-(4-pyridinylmethylene)-1,2-dihydro-3-quinolinecarbohydrazide

4-HO-2-Oxo-1-PR-N'-(4-pyridinylmethylene)-1,2-dihydro-3-quinolinecarbohydrazide

Cat. No.: B11208661
M. Wt: 350.4 g/mol
InChI Key: ZLYHNXDFXPIYFY-CIAFOILYSA-N
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Description

4-Hydroxy-2-Oxo-1-Phenyl-1-Propyl-N’-(4-pyridinylmethylene)-1,2-dihydro-3-quinolinecarbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core, a pyridine ring, and a carbohydrazide group, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-Oxo-1-Phenyl-1-Propyl-N’-(4-pyridinylmethylene)-1,2-dihydro-3-quinolinecarbohydrazide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a condensation reaction with pyridine-4-carboxaldehyde.

    Formation of the Carbohydrazide Group: The carbohydrazide group is formed by reacting the intermediate with hydrazine hydrate.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions under controlled conditions, typically involving solvents like ethanol or methanol and catalysts such as acetic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to ensure consistent reaction conditions, employing high-purity reagents, and implementing rigorous quality control measures to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and phenyl groups, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine and quinoline rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of quinoline N-oxides or pyridine N-oxides.

    Reduction: Conversion to alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound’s potential interactions with enzymes and receptors make it a candidate for studying biochemical pathways and developing new pharmaceuticals. Its ability to bind to specific molecular targets can be exploited in drug discovery and development.

Medicine

Medically, the compound may have applications in the treatment of diseases due to its potential bioactivity. Research into its pharmacokinetics and pharmacodynamics could lead to the development of new therapeutic agents.

Industry

Industrially, the compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-Oxo-1-Phenyl-1-Propyl-N’-(4-pyridinylmethylene)-1,2-dihydro-3-quinolinecarbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to changes in biochemical pathways, influencing cellular processes and potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-Oxo-1-Phenyl-1-Propyl-1,2-dihydroquinoline: Lacks the carbohydrazide and pyridine groups, making it less versatile.

    N’-(4-Pyridinylmethylene)-1,2-dihydro-3-quinolinecarbohydrazide:

Uniqueness

4-Hydroxy-2-Oxo-1-Phenyl-1-Propyl-N’-(4-pyridinylmethylene)-1,2-dihydro-3-quinolinecarbohydrazide is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

IUPAC Name

4-hydroxy-2-oxo-1-propyl-N-[(E)-pyridin-4-ylmethylideneamino]quinoline-3-carboxamide

InChI

InChI=1S/C19H18N4O3/c1-2-11-23-15-6-4-3-5-14(15)17(24)16(19(23)26)18(25)22-21-12-13-7-9-20-10-8-13/h3-10,12,24H,2,11H2,1H3,(H,22,25)/b21-12+

InChI Key

ZLYHNXDFXPIYFY-CIAFOILYSA-N

Isomeric SMILES

CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)N/N=C/C3=CC=NC=C3)O

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN=CC3=CC=NC=C3)O

Origin of Product

United States

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